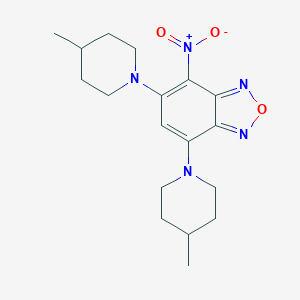
1,3-diphenyl-1H-pyrazole-4,5-dione 4-({4-chloro-3-nitrophenyl}hydrazone)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-diphenyl-1H-pyrazole-4,5-dione 4-({4-chloro-3-nitrophenyl}hydrazone) is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a hydrazone linkage and multiple aromatic rings. It is often studied for its potential biological activities and its role in synthetic organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-diphenyl-1H-pyrazole-4,5-dione 4-({4-chloro-3-nitrophenyl}hydrazone) typically involves the condensation of 4-chloro-3-nitrobenzaldehyde with 2,5-diphenyl-2,4-dihydro-pyrazol-3-one in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and solvent composition can lead to higher purity and consistency in the final product.
化学反応の分析
Types of Reactions
1,3-diphenyl-1H-pyrazole-4,5-dione 4-({4-chloro-3-nitrophenyl}hydrazone) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce amino derivatives.
科学的研究の応用
1,3-diphenyl-1H-pyrazole-4,5-dione 4-({4-chloro-3-nitrophenyl}hydrazone) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of 1,3-diphenyl-1H-pyrazole-4,5-dione 4-({4-chloro-3-nitrophenyl}hydrazone) involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydrazone linkage may also play a role in its activity by forming stable complexes with metal ions or other biomolecules.
類似化合物との比較
Similar Compounds
- 4,4’-Dichloro-3-nitrobenzophenone
- 4-Chloro-3-nitrobenzonitrile
- Indole derivatives
Uniqueness
1,3-diphenyl-1H-pyrazole-4,5-dione 4-({4-chloro-3-nitrophenyl}hydrazone) is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. Its hydrazone linkage and multiple aromatic rings provide distinct properties that are not commonly found in other similar compounds.
特性
分子式 |
C21H14ClN5O3 |
|---|---|
分子量 |
419.8g/mol |
IUPAC名 |
4-[(4-chloro-3-nitrophenyl)diazenyl]-2,5-diphenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C21H14ClN5O3/c22-17-12-11-15(13-18(17)27(29)30)23-24-20-19(14-7-3-1-4-8-14)25-26(21(20)28)16-9-5-2-6-10-16/h1-13,25H |
InChIキー |
DKQVPRRNNYTOLT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C(=O)N(N2)C3=CC=CC=C3)N=NC4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
正規SMILES |
C1=CC=C(C=C1)C2=C(C(=O)N(N2)C3=CC=CC=C3)N=NC4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[1-(2-bromoprop-2-enyl)-1H-benzimidazol-2-yl]propan-1-ol](/img/structure/B407714.png)






![4-{4-[3-(4-METHOXYPHENYL)-5-(3-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBONYL]-2,6-DINITROPHENYL}MORPHOLINE](/img/structure/B407726.png)





